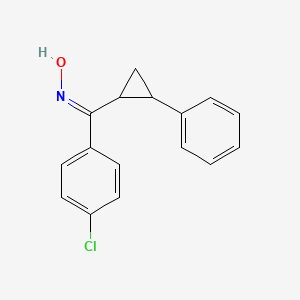

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

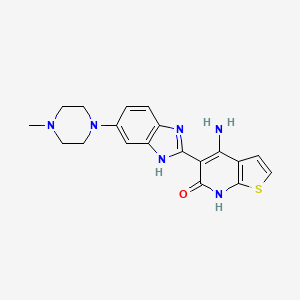

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime (4-CPCPMO) is an organic compound containing a cyclopropyl group and a phenyl group, both of which are connected to a central methone oxime moiety. 4-CPCPMO is a relatively new compound, and its properties are still being studied. It has a number of potential applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime and its derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the compound has been used in the synthesis of cyclopropenone oximes, where it reacts with alkyl and aryl isocyanates to afford 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlighting its reactivity towards isocyanates and potential in synthesizing novel organic compounds with complex structures (Yoshida et al., 1988).

Biological Activities

Research on derivatives of this compound has shown promising biological activities. A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed that compounds incorporating this compound structures displayed significant anticancer and antimicrobial activities, underscoring their potential as therapeutic agents (Katariya et al., 2021).

Moreover, the design, synthesis, and evaluation of antibacterial activities of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated excellent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential in developing new antibacterial agents (Chaudhary et al., 2021).

Environmental Applications

In the context of environmental science, this compound derivatives have been explored for their utility in advanced oxidation processes. The study on chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants, including 4-chlorophenol, using a Cr(VI)/H2O2 system active over a wide pH range, indicates the role these compounds could play in environmental remediation and pollution control (Bokare & Choi, 2011).

Wirkmechanismus

Oximes

are a class of organic compounds containing the >C=N-OH moiety . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Target of Action

Some oximes are known to reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate .

Mode of Action

The mode of action of oximes generally involves the reaction of the oxime group with other functional groups in biological molecules. For example, oximes can react with carbonyl groups in aldehydes or ketones to form hydrazones .

Biochemical Pathways

Oximes can affect various biochemical pathways depending on their specific structures and targets .

Result of Action

Oximes can have various effects at the molecular and cellular level depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

(NE)-N-[(4-chlorophenyl)-(2-phenylcyclopropyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-13-8-6-12(7-9-13)16(18-19)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15,19H,10H2/b18-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQZPHNZEAURIF-VLGSPTGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N\O)/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)

![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)